molecular formula C14H19ClFN3 B12225866 2-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride

2-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride

Cat. No.: B12225866
M. Wt: 283.77 g/mol
InChI Key: KFJQHLFUIMJBCE-UHFFFAOYSA-N
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Description

2-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The hydrochloride salt form enhances the compound’s solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide in the presence of a base such as potassium carbonate.

    N-alkylation with phenylethylamine: The final step is the N-alkylation of the pyrazole ring with phenylethylamine using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the phenylethylamine moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could target the pyrazole ring or the fluoroethyl group, using reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide to introduce an azido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Sodium azide, potassium cyanide, or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of pyrazole derivatives on cellular processes. It can serve as a tool to investigate enzyme inhibition, receptor binding, and other biochemical interactions.

Medicine

Medicinally, pyrazole derivatives are known for their potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. This compound could be explored for its pharmacological effects and potential as a drug candidate.

Industry

In the industrial sector, this compound may find applications in the development of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride would depend on its specific biological target. Generally, pyrazole derivatives exert their effects by interacting with enzymes, receptors, or other proteins. The fluoroethyl and phenylethyl groups may enhance binding affinity and selectivity for certain targets, leading to specific biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(2-fluoroethyl)-4-methylpyrazole: Lacks the phenylethylamine moiety, which may reduce its biological activity.

    4-methyl-N-(2-phenylethyl)pyrazol-3-amine: Lacks the fluoroethyl group, which may affect its reactivity and binding properties.

    2-(2-chloroethyl)-4-methyl-N-(2-phenylethyl)pyrazol-3-amine: Similar structure but with a chloroethyl group instead of a fluoroethyl group, which may alter its chemical and biological properties.

Uniqueness

The presence of both the fluoroethyl and phenylethylamine groups in 2-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride makes it unique among pyrazole derivatives. These groups can enhance its solubility, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H19ClFN3

Molecular Weight

283.77 g/mol

IUPAC Name

2-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C14H18FN3.ClH/c1-12-11-17-18(10-8-15)14(12)16-9-7-13-5-3-2-4-6-13;/h2-6,11,16H,7-10H2,1H3;1H

InChI Key

KFJQHLFUIMJBCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)CCF)NCCC2=CC=CC=C2.Cl

Origin of Product

United States

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